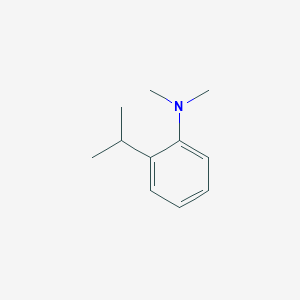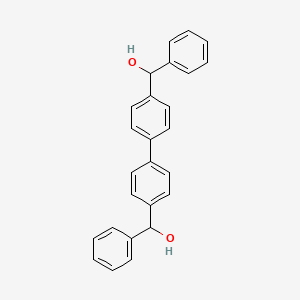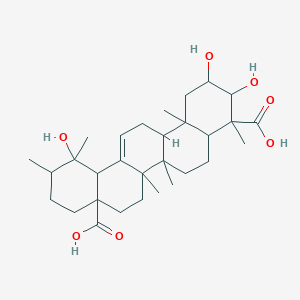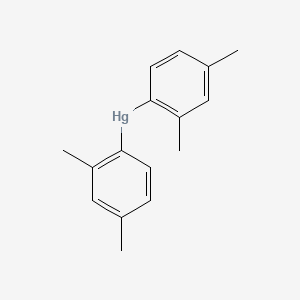
Bis(2,4-dimethylphenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4-dimethylphenyl)mercury is an organomercury compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethylphenyl)mercury typically involves the reaction of mercury(II) acetate with 2,4-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hg(OAc)2+2C6H3(CH3)2MgBr→(C6H3(CH3)2)2Hg+2Mg(OAc)Br
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(2,4-dimethylphenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide (HgO) or mercury(II) chloride (HgCl₂).
Reduction: Elemental mercury (Hg) or mercury(I) chloride (Hg₂Cl₂).
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
科学的研究の応用
Bis(2,4-dimethylphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Bis(2,4-dimethylphenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-methylphenyl)mercury
- Bis(2,6-dimethylphenyl)mercury
Uniqueness
Bis(2,4-dimethylphenyl)mercury is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can result in different chemical and biological properties compared to other organomercury compounds.
特性
CAS番号 |
56457-44-4 |
|---|---|
分子式 |
C16H18Hg |
分子量 |
410.91 g/mol |
IUPAC名 |
bis(2,4-dimethylphenyl)mercury |
InChI |
InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3; |
InChIキー |
RIKKRDCPNUHYMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


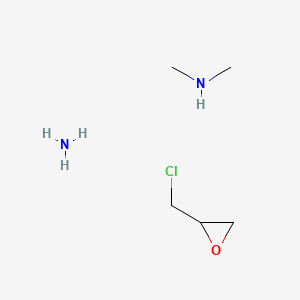
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
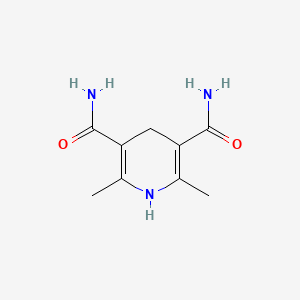

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
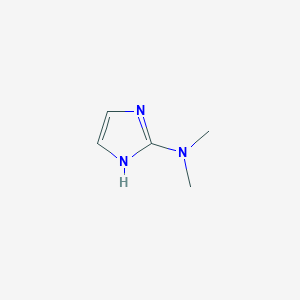
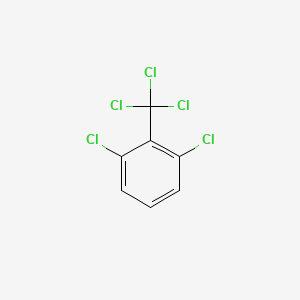
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
